![molecular formula C20H17FN2O2S2 B2800101 2-[(4-Fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877655-13-5](/img/structure/B2800101.png)
2-[(4-Fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
Scientific Research Applications
Antitumor Activity
The compound has been investigated for its potential in cancer treatment. Research on thieno[3,2-d]pyrimidine derivatives, including structures similar to the compound , has shown promising antitumor activity. These compounds have exhibited significant anticancer effects against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The antitumor properties are attributed to the unique structural features of these derivatives, offering a basis for developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Fluorescence Properties
Compounds based on the pyrimidine scaffold, such as the one , have been explored for their solid-state fluorescence properties. Studies have synthesized and analyzed various derivatives to understand their fluorescence behavior. Among these, certain compounds have shown strong solid-state fluorescence, which could have applications in developing fluorescent probes and materials for optical devices (Yokota et al., 2012).
Dual Inhibitory Activity
Derivatives of thieno[2,3-d]pyrimidine, structurally related to the compound of interest, have been identified as potent inhibitors of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell division, making them targets for chemotherapy agents. The research into these compounds highlights their potential as dual inhibitors, offering a promising approach for cancer therapy by targeting multiple pathways involved in tumor growth (Gangjee et al., 2008).
Synthesis and Chemical Properties
The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives, including those structurally related to the subject compound, have been extensively studied to explore their chemical properties and potential applications. These studies provide valuable insights into the reactivity, synthesis methods, and potential applications of these compounds in medicinal chemistry and materials science (dos Santos et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-25-16-4-2-3-15(11-16)23-19(24)18-17(9-10-26-18)22-20(23)27-12-13-5-7-14(21)8-6-13/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMSHBDRXHSGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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